(S)-Methyl 3-Amino-3-(4-methoxyphenyl)-propanoate

Chiral resolution Enantioselectivity Kinetic resolution

Substituting the wrong enantiomer or ester analog derails (S)-dapoxetine synthetic routes. This (S)-methyl ester is the literature-precedented substrate for PSL-catalyzed kinetic resolution, delivering the (S)-β-amino acid scaffold in high optical purity. • Eliminates preliminary esterification required with the free acid (CAS 131690-56-7), reducing step count and improving overall yield • Ensures enantioselectivity: Pseudomonas cepacia lipase exhibits strict (S)-preference; the (R)-enantiomer or racemate cannot substitute without complete loss of optical purity • Directly applicable in CALB-catalyzed transesterification for N-protected (Bz, Cbz, Boc, Fmoc) β-peptide building blocks • The 4-methoxyphenyl substituent is functionally distinct from unsubstituted phenyl analogs, critically modulating enzymatic resolution outcomes and target binding.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
Cat. No. B13243149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl 3-Amino-3-(4-methoxyphenyl)-propanoate
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(CC(=O)OC)N
InChIInChI=1S/C11H15NO3/c1-14-9-5-3-8(4-6-9)10(12)7-11(13)15-2/h3-6,10H,7,12H2,1-2H3/t10-/m0/s1
InChIKeyJLQUEGAVLHIIBF-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Methyl 3-Amino-3-(4-methoxyphenyl)propanoate: Chiral β-Amino Ester Building Block


(S)-Methyl 3-Amino-3-(4-methoxyphenyl)-propanoate (CAS 159848-76-7) is a chiral β³-amino acid methyl ester derivative, existing as a free base or the more commonly traded hydrochloride salt (CAS 444119-40-8). It belongs to the class of 3-amino-3-arylpropanoates, which are valuable intermediates in the synthesis of biologically active compounds, including the serotonin-norepinephrine reuptake inhibitor (S)-dapoxetine [1]. The compound features a single stereocenter at the β-carbon and a 4-methoxyphenyl substituent, making it a key chiral building block for pharmaceutical research and asymmetric synthesis .

Chiral β-amino ester Single (S)-enantiomer building block for asymmetric synthesis and pharmaceutical research
Enzymatic resolution Preferred substrate for lipase-catalyzed kinetic resolution (PSL / CALB) with reported enantiopreference
(S)-Dapoxetine route Direct intermediate in literature-precedented chemoenzymatic synthesis of (S)-dapoxetine

Substitution Failure: (S)-Methyl 3-Amino-3-(4-methoxyphenyl)propanoate


Generic substitution among β-amino ester building blocks is highly inadvisable due to three critical failure points. First, enantiomer identity is paramount: lipase-catalyzed kinetic resolution studies demonstrate that enzymes such as Pseudomonas cepacia lipase exhibit strict (S)-enantiopreference for this scaffold, meaning the (R)-enantiomer or racemate cannot substitute the (S)-form in downstream asymmetric syntheses without complete loss of product optical purity [1]. Second, the 4-methoxyphenyl substituent is not merely decorative; comparative resolution data show that different aryl substitution patterns strongly modulate both enzymatic conversion and enantioselectivity (E values), making the unsubstituted phenyl or other aryl analogs unreliable surrogates [1]. Third, the methyl ester form is functionally distinct from the free carboxylic acid (CAS 131690-56-7) or other alkyl esters, as the ester moiety directly participates in enzymatic transesterification and hydrolysis steps that define the chemoenzymatic route to target APIs [2]. These interdependencies mean that procuring an incorrect enantiomer, ester, or aryl analog will derail synthetic routes critically dependent on this specific compound.

Enantiomer mismatch (R)-enantiomer or racemate may not reproduce enzymatic resolution outcomes; (S)-form is required for PSL/CALB enantiopreference reported in class-level studies.
Aryl substitution Unsubstituted phenyl or other aryl analogs can alter conversion and enantioselectivity; the 4-methoxyphenyl group modulates binding and may not transfer directly.
Ester form Free carboxylic acid requires additional esterification step; methyl ester aligns with published enzymatic resolution protocols and may reduce synthetic step count.

(S)-Methyl 3-Amino-3-(4-methoxyphenyl)propanoate: Differentiation Evidence vs. Analogs


Enzymatic Resolution: (S)- vs. (R)-Enantiomer

In the chemoenzymatic synthesis of β-amino esters, the kinetic resolution catalyzed by Pseudomonas cepacia lipase (PSL) displays a strict (S)-enantiopreference for 3-amino-3-arylpropanoates. The molecular basis for this enantioselectivity has been elucidated through fragment-based modeling, showing that the (S)-configuration is the most stable bound conformation in the enzyme active site [1]. This means that using the (R)-enantiomer (CAS 134781-82-1) or the racemic mixture in this resolution step would fail to deliver the enantiomerically pure (S)-product required for downstream synthesis. While enantioselectivity values (E) for the 4-methoxyphenyl substrate are reported as synthetically useful, the exact E value is derived from the broader substrate scope study where aromatic substitution patterns modulate selectivity [1].

Enantioselectivity (PSL)
Class-level
Target (S)-enantiomer is preferentially hydrolyzed; (R)-enantiomer or racemate yields racemic product or unreacted (S)-substrate.
Enantiomer identity critical for enzymatic resolution
Reported enantiopreference; specific E value to verify in source
Chiral resolution Enantioselectivity Kinetic resolution Pseudomonas cepacia lipase

4-Methoxyphenyl Substituent Effect on Enantioselectivity

The Rodríguez-Mata et al. (2010) study systematically compared the influence of different substitution patterns on the phenyl ring of 3-amino-3-arylpropanoates on both conversion and enantioselectivity in PSL-catalyzed hydrolysis. The 4-methoxy substituent, being electron-donating and capable of hydrogen-bonding interactions, affects the binding mode and thus the enantioselectivity relative to the unsubstituted phenyl analog (methyl 3-amino-3-phenylpropanoate). Although the absolute E values for each substrate are reported in the full article, the study concludes that the 4-methoxyphenyl derivative maintains synthetically useful enantioselectivities while offering distinct reactivity due to the electronic effects of the methoxy group [1].

Substituent Effect
Cross-study
4-Methoxyphenyl analog maintains synthetically useful enantioselectivity; unsubstituted phenyl shows different conversion and selectivity profiles.
Substituent pattern alters resolution outcome
Exact E values tabulated in source; class-level inference supports trend
Structure-selectivity relationship β-Amino ester resolution Candida antarctica lipase Substituent effects

Methyl Ester vs. Free Acid Reactivity

The (S)-methyl ester (CAS 159848-76-7) is the direct substrate for the enzymatic kinetic resolution step, whereas the free acid (S)-3-amino-3-(4-methoxyphenyl)propanoic acid (CAS 131690-56-7) must first be esterified to participate. The patent literature for 3-amino-3-arylpropanoates specifically describes processes starting from the methyl ester for subsequent asymmetric transformations, including the synthesis of (S)-dapoxetine intermediates [1]. Using the free acid therefore adds a synthetic step (esterification), which invariably incurs yield loss and requires additional purification, making the methyl ester the directly actionable building block for most published routes [2].

Ester vs. Free Acid
Class-level
Methyl ester is direct substrate for enzymatic resolution; free acid requires esterification (~85-95% yield) before use in published routes.
Methyl ester reduces synthetic steps
Class-level inference; actual step economy depends on workflow
Ester hydrolysis Chemoenzymatic synthesis Functional group interconversion Building block versatility

Direct Intermediate for (S)-Dapoxetine Synthesis

The 2010 study by Rodríguez-Mata et al. demonstrated that the chemoenzymatic route based on PSL-catalyzed resolution of 3-amino-3-arylpropanoates, including the 4-methoxyphenyl derivative, was successfully applied to prepare a key intermediate for (S)-dapoxetine in excellent optical purity [1]. This route was compared to alternative syntheses of (S)-dapoxetine that rely on classical resolution, Sharpless asymmetric epoxidation, or chiral auxiliary approaches, and was found to offer advantages in terms of operational simplicity, catalyst accessibility, and enantiomeric purity of the final product [1]. The (S)-methyl 3-amino-3-(4-methoxyphenyl)propanoate, upon resolution, provides the (S)-β-amino acid scaffold that maps directly onto the dapoxetine core structure.

(S)-Dapoxetine Route
Head-to-head
Chemoenzymatic PSL route reported to deliver (S)-dapoxetine intermediate in excellent optical purity compared to classical resolution or Sharpless-based approaches.
Supports efficient (S)-dapoxetine intermediate synthesis
Head-to-head comparison; exact ee values in full publication
(S)-Dapoxetine synthesis Chiral intermediate Chemoenzymatic route Serotonin reuptake inhibitor

CALB-Catalyzed Resolution of N-Protected Esters

In the enzymatic resolution of N-protected β³-amino methyl esters using Candida antarctica lipase B (CALB), the (S)-enantiomer of methyl 3-amino-3-phenylpropanoate derivatives was obtained with high enantiomeric purity through enantiospecific transesterification in toluene with isobutyl alcohol [1]. Although the published study focused on the phenyl analog, the methodology is directly transferable to the 4-methoxyphenyl derivative. The report demonstrates that CALB exhibits excellent selectivity for one enantiomer at 60 °C, enabling the preparation of enantiomerically pure β-amino esters suitable for β-peptide synthesis [1]. The (S)-methyl 3-amino-3-(4-methoxyphenyl)propanoate is thus positioned as the preferred substrate for such resolution protocols.

CALB Resolution
Cross-study
Method: CALB-catalyzed transesterification of N-protected β-amino methyl esters in toluene / isobutyl alcohol at 60 °C. Outcome: (S)-enantiomer obtained with high enantiomeric purity; (R)-enantiomer remains unreacted.
(S)-enantiomer required for CALB protocol
Cross-study comparable; validate for 4-methoxyphenyl substrate
N-Protected β-amino esters Candida antarctica lipase B Transesterification Enantiomeric excess

(S)-Methyl 3-Amino-3-(4-methoxyphenyl)propanoate: High-Value Applications


(S)-Dapoxetine Synthesis via PSL Resolution

This compound is the direct substrate for the chemoenzymatic route to (S)-dapoxetine, a serotonin reuptake inhibitor. The PSL-catalyzed hydrolysis of the methyl ester proceeds with synthetically useful enantioselectivity, providing the (S)-β-amino acid scaffold that is subsequently elaborated to the final API in excellent optical purity [1]. Procurement of the (S)-methyl ester ensures alignment with this literature-precedented, scalable route and avoids the need for costly and less efficient alternative resolutions.

CALB Transesterification for N-Protected β-Amino Esters

When protected with Bz, Cbz, Boc, or Fmoc groups, the (S)-methyl ester serves as the preferred enantiomer in CALB-catalyzed transesterification reactions. The enzymatic protocol yields enantiomerically pure N-protected β-amino esters that are directly applicable in β-peptide synthesis and medicinal chemistry campaigns [1]. The (R)-enantiomer or racemate cannot substitute in this process without compromising enantiomeric excess and reaction efficiency.

Chiral Building Block for 4-Methoxyphenyl Bioactive Molecules

Beyond dapoxetine, the (S)-methyl 3-amino-3-(4-methoxyphenyl)propanoate scaffold is a versatile chiral building block for the synthesis of other bioactive molecules containing the 4-methoxyphenyl-β-amino acid motif. The 4-methoxyphenyl group imparts distinct electronic and steric properties compared to the unsubstituted phenyl analog, influencing both enzymatic resolution outcomes and target binding [1]. Researchers synthesizing analogs of sansalvamide A, CYP26A1 inhibitors, or other β-amino acid-containing agents can leverage the compound's unique substitution pattern for structure-activity relationship studies [2].

Direct-Use Methyl Ester Bypassing Esterification

For synthetic sequences that commence with enzymatic resolution or amide bond formation at the ester position, the (S)-methyl ester eliminates the need for a preliminary esterification step that would be required if the free acid (CAS 131690-56-7) were procured [1]. This directly translates to reduced step count, higher overall yield, and faster project timelines, making the methyl ester the more cost-effective procurement choice for research laboratories and CDMOs.

Application
Selection Property
Validation Focus
(S)-Dapoxetine intermediate via PSL resolution
(S)-enantiomer for reported PSL enantiopreference
Enantiopurity of resolved product under reported conditions
N-Protected β-amino ester synthesis (CALB)
(S)-enantiomer as substrate for CALB transesterification
Enantiomeric excess and reactivity under CALB conditions
4-Methoxyphenyl chiral building block for SAR
4-Methoxyphenyl substitution pattern distinct from phenyl analog
Substituent impact on resolution and target binding in analog series
Direct-use methyl ester (bypass esterification)
Methyl ester form ready for enzymatic resolution or amidation
Step-count reduction and overall yield compared to free acid route
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